

Application Notes and Protocols for ZAP-180013

Administration in Animal Models

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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Abstract

ZAP-180013 is a small molecule inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), **ZAP-180013** effectively blocks T-cell activation.[1] This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases and in preventing organ transplant rejection.[1][3] These application notes provide a comprehensive overview of **ZAP-180013**, including its mechanism of action, and detailed protocols for its formulation. However, it is important to note that as of late 2025, no specific in vivo studies detailing the administration of **ZAP-180013** in animal models have been publicly documented. The provided experimental protocols are therefore generalized templates based on common preclinical research practices and should be adapted and optimized by researchers.

Introduction

Zeta-chain-associated protein kinase 70 (ZAP-70) is a cytoplasmic tyrosine kinase that plays a crucial role in initiating T-cell responses upon TCR engagement.[2] Dysregulation of ZAP-70 activity is implicated in various immune-related disorders, making it an attractive target for therapeutic intervention. **ZAP-180013** has been identified as an inhibitor of ZAP-70 with a reported IC₅₀ of 1.8 μ M in in vitro fluorescence polarization assays.[4] It functions by

preventing the recruitment of ZAP-70 to phosphorylated ITAMs on the TCR complex, thereby inhibiting downstream signaling cascades required for T-cell activation.[1][2]

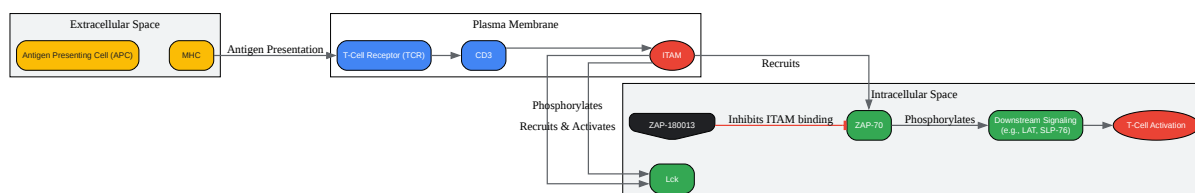
Data Presentation

In Vitro Activity of ZAP-180013

| Assay Type | Parameter | Value | Reference |
|--|-----------|-------------------|-----------|
| Fluorescence Polarization (FP) | IC50 | 1.8 μM | [4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 9.6 μM | [4] |

Signaling Pathway

The following diagram illustrates the role of ZAP-70 in the T-cell receptor signaling pathway and the inhibitory action of **ZAP-180013**.



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TCR signaling and **ZAP-180013** inhibition.

Experimental Protocols

Formulation of **ZAP-180013** for In Vivo Administration

Note: The following are established formulation protocols. The optimal formulation may vary depending on the animal model, administration route, and desired pharmacokinetic profile.

Protocol 1: Aqueous Suspension for Oral or Intraperitoneal Administration

- Preparation of Stock Solution:
 - Dissolve **ZAP-180013** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
- Preparation of Vehicle:
 - Prepare a 20% (w/v) solution of Sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline.
- Final Formulation:
 - Add 100 μ L of the **ZAP-180013** DMSO stock solution to 900 μ L of the 20% SBE- β -CD solution.
 - Mix thoroughly by vortexing. Use sonication if necessary to achieve a uniform suspension.
 - This will yield a 2.08 mg/mL suspension of **ZAP-180013**.

Protocol 2: Clear Solution for Oral or Intraperitoneal Administration

- Preparation of Stock Solution:
 - As in Protocol 1, dissolve **ZAP-180013** in DMSO to a concentration of 20.8 mg/mL.
- Final Formulation:
 - Add 100 μ L of the **ZAP-180013** DMSO stock solution to 900 μ L of corn oil.

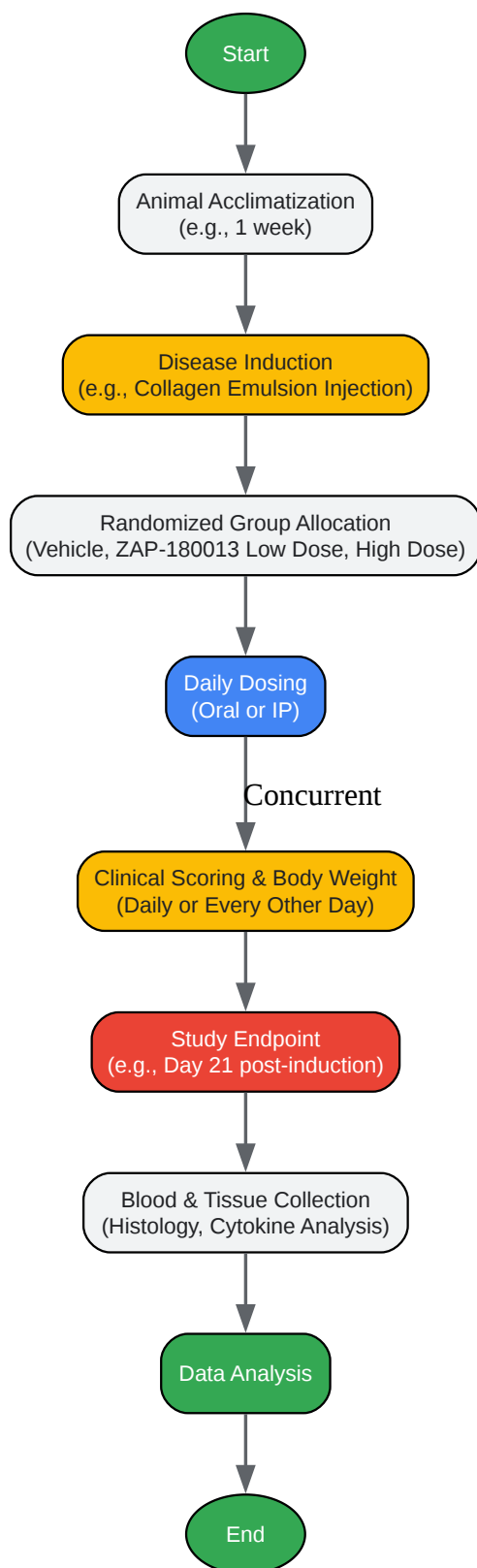
- Mix thoroughly by vortexing until a clear solution is obtained.
- This formulation provides a solution with a concentration of at least 2.08 mg/mL.

Protocol 3: Multi-component Vehicle for Oral Administration

- Vehicle Preparation:
 - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Formulation:
 - Dissolve **ZAP-180013** directly into the vehicle to the desired concentration. The solubility is reported to be ≥ 2.08 mg/mL.

Hypothetical Experimental Workflow for In Vivo Efficacy Study

The following workflow is a generalized template for assessing the efficacy of **ZAP-180013** in a mouse model of autoimmune disease (e.g., collagen-induced arthritis).



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Hypothetical workflow for in vivo study.

Disclaimer: As no public data on the in vivo administration of **ZAP-180013** is available, researchers should conduct initial dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine appropriate dosage, administration frequency, and to confirm target engagement in the selected animal model. Thorough safety and toxicology assessments are also imperative before proceeding with efficacy studies.

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